1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol
CAS No.: 2465-92-1
Cat. No.: VC16071423
Molecular Formula: C24H32N6O6
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2465-92-1 |
|---|---|
| Molecular Formula | C24H32N6O6 |
| Molecular Weight | 500.5 g/mol |
| IUPAC Name | 3-[2,3,4,5,6-pentakis(2-cyanoethoxy)hexoxy]propanenitrile |
| Standard InChI | InChI=1S/C24H32N6O6/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-24H,1-6,13-20H2 |
| Standard InChI Key | SIPCQLNTTKBLSF-UHFFFAOYSA-N |
| Canonical SMILES | C(COCC(C(C(C(COCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure consists of a hexitol backbone—a six-carbon sugar alcohol—with each hydroxyl group substituted by a 2-cyanoethyl (-OCH₂CH₂CN) functional group. This extensive substitution confers significant steric and electronic effects, altering the molecule’s solubility, reactivity, and conformational flexibility compared to unmodified hexitols .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-[2,3,4,5,6-pentakis(2-cyanoethoxy)hexoxy]propanenitrile |
| Canonical SMILES | C(COCC(C(C(C(COCCC#N)OCCC#N)OCCC#N)OCCC#N)OCCC#N)C#N |
| InChIKey | SIPCQLNTTKBLSF-UHFFFAOYSA-N |
| XLogP3 | -1.2 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 12 |
The absence of hydrogen bond donors and high acceptor count (12) underscores its polarity, suggesting solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .
Spectroscopic and Computational Data
Mass spectrometry studies predict collision cross-section (CCS) values for various adducts, providing insights into its gas-phase behavior. For example, the [M+H]⁺ ion () exhibits a CCS of 181.9 Ų, while the [M+Na]⁺ adduct () shows a CCS of 182.0 Ų . These values are critical for analytical identification using ion mobility spectrometry or high-resolution mass spectrometry.
Synthesis and Reaction Pathways
Cyanoethylation of Hexitol
The synthesis of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)hexitol typically involves the reaction of hexitol with 2-cyanoethyl chloride or an analogous cyanoethylating agent under controlled conditions. The process requires:
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Anhydrous conditions to prevent hydrolysis of the cyanoethyl groups.
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Base catalysis (e.g., sodium hydride or potassium carbonate) to deprotonate hydroxyl groups and facilitate nucleophilic substitution.
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Temperature control (80–120°C) to ensure complete substitution without side reactions .
A related synthesis of 2-cyanoethyl 3-oxobutanoate demonstrates the use of o-xylene as a solvent at 141°C for 2 hours, achieving a 98.3% yield . While this example pertains to a different compound, it highlights the importance of high-boiling solvents in cyanoethylation reactions.
Challenges in Purification
Due to the compound’s high polarity and molecular weight, purification often involves column chromatography with gradients of polar solvents (e.g., ethyl acetate/methanol) or recrystallization from acetonitrile. The lack of crystalline data in literature suggests amorphous solid formation, complicating X-ray diffraction analysis .
Physical and Chemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous cyanoethylated compounds reveals glass transition temperatures () near 60–80°C, suggesting moderate thermal stability.
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